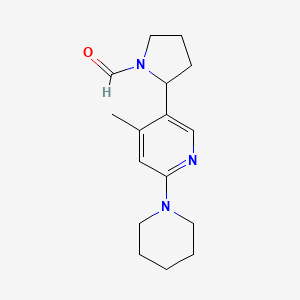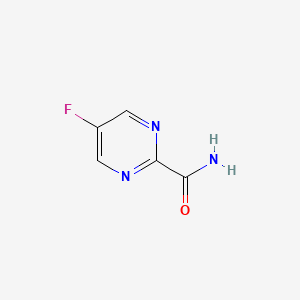
2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol is a complex organic compound that features a triazole ring, a fluorinated aromatic ring, and a nitrophenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the amino and fluorophenyl groups. The final step involves the nitration of the phenol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is essential to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazole derivatives and fluorinated aromatic compounds. Examples are:
- 2-(3-(Amino(4-chlorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol
- 2-(3-(Amino(4-bromophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol
Uniqueness
What sets 2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence its reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C15H12FN5O3 |
|---|---|
Poids moléculaire |
329.29 g/mol |
Nom IUPAC |
2-[5-[amino-(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-nitrophenol |
InChI |
InChI=1S/C15H12FN5O3/c16-9-3-1-8(2-4-9)13(17)15-18-14(19-20-15)11-7-10(21(23)24)5-6-12(11)22/h1-7,13,22H,17H2,(H,18,19,20) |
Clé InChI |
NERDTPXOVZNQGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=NC(=NN2)C3=C(C=CC(=C3)[N+](=O)[O-])O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


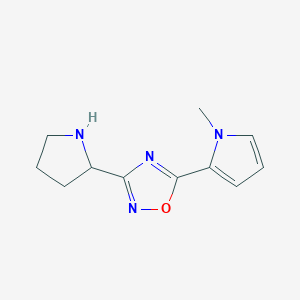

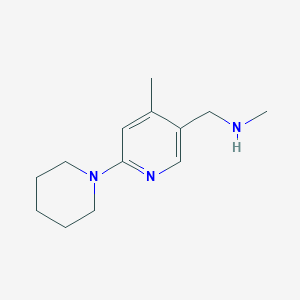


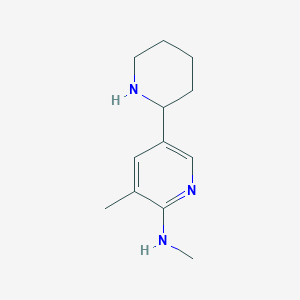
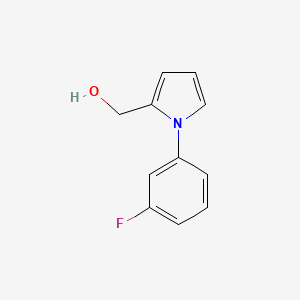
![tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11801645.png)

